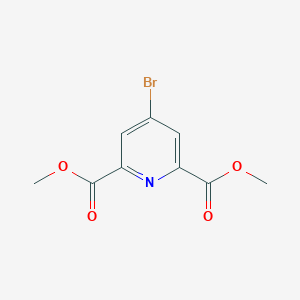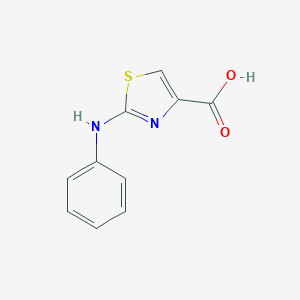
7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is a chemical compound with a unique structure that includes an isopropenyl group and a benzimidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an appropriate precursor molecule in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-7-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-Isopropyl-7-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropenyl group and benzimidazolone core make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
178042-29-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-9-6-4-5-8(3)10(9)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
InChI Key |
UKUOKIGYMKYDSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Synonyms |
2H-Benzimidazol-2-one,1,3-dihydro-4-methyl-1-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)





![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)







